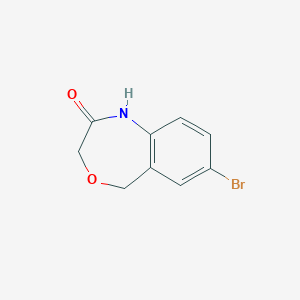

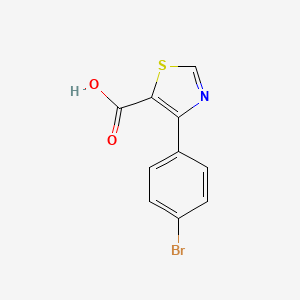

4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro- (4,1-BBO) is a heterocyclic compound belonging to the benzoxazepinone family. It has a wide range of applications in organic synthesis, medicinal chemistry, and pharmacology. 4,1-BBO is a versatile building block for the synthesis of many organic compounds and pharmaceuticals. It is also a key intermediate in the synthesis of various pharmaceuticals, including antibiotics, antifungal agents, and anti-inflammatory drugs.

Applications De Recherche Scientifique

Synthesis and Polymer-Assisted Solution Phase Synthesis

- The polymer-assisted solution phase (PASP) synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones, which is a similar compound to 4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro-, has been explored. This synthesis uses salicylic aldehydes, alpha-bromo acetic acid esters, and primary amines. The use of polymer-bound reagents simplifies the workup process, avoiding the need for protecting groups, and allows for the generation of larger sets of screening compounds (Carreras, Scherkenbeck, & Paulitz, 2005).

X-ray Structural Studies

- X-ray structural studies of 7-bromo-2,3-dihydro1, 4-benzoxazepin-5(4//)-one, a compound structurally related to the subject compound, reveal insights into its molecular structure. This compound forms pale yellow crystals in elongated plates and has been analyzed for its monoclinic unit cell dimensions (Khan, 1968).

Preparation and Ring Cleavage of Derivatives

- Research has documented the preparation of 4,5-dihydro-1-benzoxepin-3(2H)-one and its conversion into related compounds. The study includes methods for ring cleavage of 2,3-dihydro-1,5-benzoxazepin-4(5H)-one, demonstrating its reactivity and potential applications in creating various derivatives (Huckle, Lockhart, & Wright, 1972).

Proton Magnetic Resonance Spectra Analysis

- Proton magnetic resonance (p.m.r.) spectra have been used to study 2,3-dihydro-1,4-benzoxazepin-5(4H)-ones, providing valuable information about the molecular structure and properties of these compounds. This research also achieved better yields of the parent compound compared to previous methods (Sidhu, Thyagarajan, & Bhalerao, 1966).

Crystal and Molecular Structure Determination

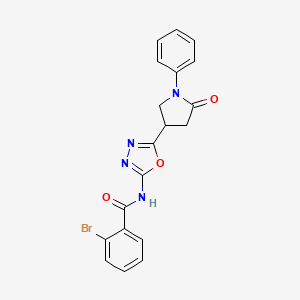

- The molecular and crystal structure of 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one, a similar compound, has been established using X-ray crystallography. This research provides insights into the hydrogen bonds between molecules of the compound in both solution and crystalline states (Vlasiuk et al., 2000).

Propriétés

IUPAC Name |

7-bromo-1,5-dihydro-4,1-benzoxazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-7-1-2-8-6(3-7)4-13-5-9(12)11-8/h1-3H,4-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNHVMZMIOFLKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)NC(=O)CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2450959.png)

![N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2450960.png)

![Methyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2450968.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2450970.png)

![N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide](/img/structure/B2450971.png)

![N-(Furan-2-ylmethyl)-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2450978.png)